REACTION_CXSMILES
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[F:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([F:11])[C:9]=1[F:10])[CH:5]=O.[CH3:12][C:13](=[O:18])[CH2:14][C:15](=[O:17])[CH3:16].N1CCCCC1>C1C=CC=CC=1>[F:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([F:11])[C:9]=1[F:10])[CH:5]=[C:14]([C:13](=[O:18])[CH3:12])[C:15](=[O:17])[CH3:16]
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Name
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Quantity
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4.2 g
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Type
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reactant
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Smiles
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FC=1C=C(C=O)C=C(C1F)F
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Name
|
|
Quantity
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2.62 g
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Type
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reactant
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Smiles
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CC(CC(C)=O)=O
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Name
|
|
Quantity
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0.43 g
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Type
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reactant
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Smiles
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N1CCCCC1
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Name
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Quantity
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150 mL
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Type
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solvent
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Smiles
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C1=CC=CC=C1
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was heated
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Type
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TEMPERATURE
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Details
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at reflux temperature in a Dean-Stark apparatus for 8 h
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Duration
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8 h
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Type
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CUSTOM
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Details
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The benzene was evaporated
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Type
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CUSTOM
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Details
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the yellow oily residue was used in the next step without further purification
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Name
|
|
Type
|
|
Smiles
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FC=1C=C(C=C(C(C)=O)C(C)=O)C=C(C1F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |